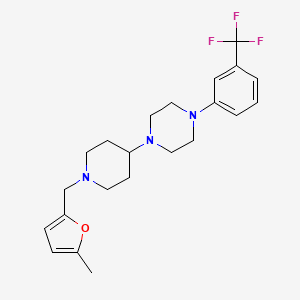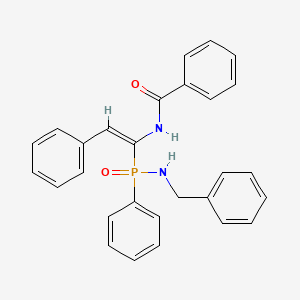
1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione is an organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of indoline derivatives, which are characterized by a fused benzene and pyrrole ring system. The presence of methoxy groups and methyl substitutions enhances its chemical reactivity and stability.
Mecanismo De Acción
Target of Action
The primary targets of 1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione are currently unknown. The compound is structurally similar to cisatracurium, a non-depolarising neuromuscular blocking agent . Cisatracurium acts on cholinergic receptors, blocking neuromuscular transmission . .
Mode of Action
If it shares a similar mechanism with cisatracurium, it may act by blocking neuromuscular transmission through its action on cholinergic receptors
Pharmacokinetics
The 3,4-dimethoxybenzyl group has been shown to increase the solubility and stability of certain precursors
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the 3,4-dimethoxybenzyl group has been shown to increase the solubility and stability of certain precursors, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) . .
Métodos De Preparación
The synthesis of 1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate reagents.
Introduction of Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group is introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst.
Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.
Oxidation: The final step involves the oxidation of the indoline core to form the indoline-2,3-dione structure using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the indoline-2,3-dione to indoline derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring, using reagents like halogens or nitro compounds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various indoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
1-(3,4-Dimethoxybenzyl)-5,7-dimethylindoline-2,3-dione can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the 3,4-dimethoxybenzyl group but has a different core structure, leading to distinct chemical and biological properties.
3,4-Dimethoxybenzyl alcohol: A simpler compound with similar functional groups but lacking the indoline core, resulting in different reactivity and applications.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-11-7-12(2)17-14(8-11)18(21)19(22)20(17)10-13-5-6-15(23-3)16(9-13)24-4/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMGHNAUCGGOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2912321.png)
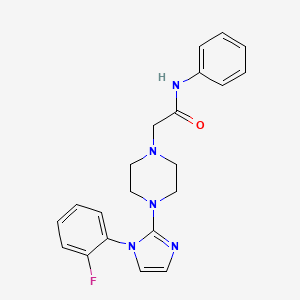
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2912325.png)
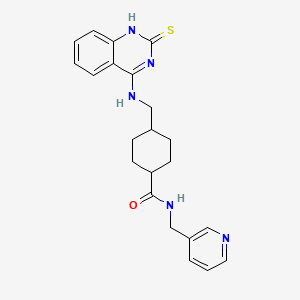
![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)
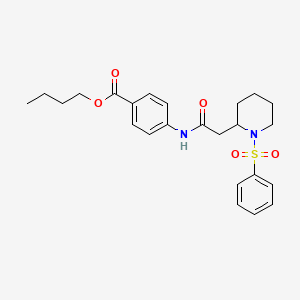
![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B2912333.png)
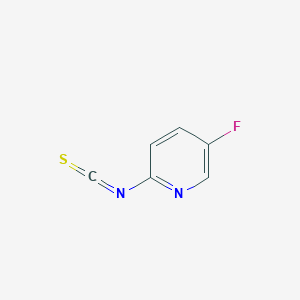
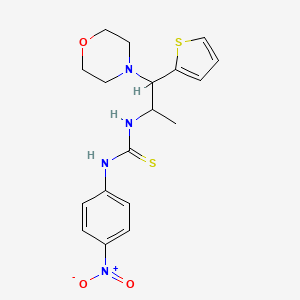
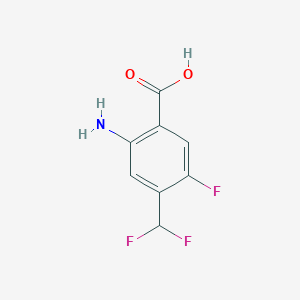
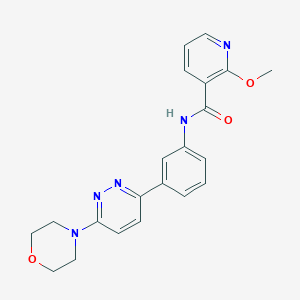
![2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2912341.png)
